6-(3-Boc-aminophenyl)-2-hydroxypyridine
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Overview
Description
6-(3-Boc-aminophenyl)-2-hydroxypyridine is a compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 3-Boc-aminophenyl group at the 6-position The Boc group, or tert-butoxycarbonyl group, is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Boc-aminophenyl)-2-hydroxypyridine typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP) to form the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Boc-aminophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydride (NaH)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Free amine
Substitution: Ethers, esters
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Scientific Research Applications
6-(3-Boc-aminophenyl)-2-hydroxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 6-(3-Boc-aminophenyl)-2-hydroxypyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The Boc group can be removed to reveal the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-(3-Aminophenyl)-2-hydroxypyridine: Similar structure but lacks the Boc protecting group.
6-(3-Methoxyphenyl)-2-hydroxypyridine: Similar structure but with a methoxy group instead of an amino group.
6-(3-Nitrophenyl)-2-hydroxypyridine: Similar structure but with a nitro group instead of an amino group.
Uniqueness
6-(3-Boc-aminophenyl)-2-hydroxypyridine is unique due to the presence of the Boc protecting group, which allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[3-(6-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-12-7-4-6-11(10-12)13-8-5-9-14(19)18-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANLDDLNPFVYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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